4-BenzyloxyphenylMaraviroc
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Overview
Description
4-BenzyloxyphenylMaraviroc is a derivative of Maraviroc, a chemokine receptor antagonist primarily used in the treatment of CCR5-tropic HIV-1 infection . This compound is designed to enhance the pharmacological properties of Maraviroc by introducing a benzyloxy group to the phenyl ring, potentially improving its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BenzyloxyphenylMaraviroc typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-benzyloxyphenyl bromide.
Nucleophilic Substitution: The bromide is then subjected to a nucleophilic substitution reaction with Maraviroc under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent decomposition.
Purification: Employing advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-BenzyloxyphenylMaraviroc undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups to the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Phenols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-BenzyloxyphenylMaraviroc has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and receptor interactions.
Medicine: Investigated for its enhanced antiviral properties compared to Maraviroc.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-BenzyloxyphenylMaraviroc is similar to that of Maraviroc. It acts as a CCR5 antagonist, blocking the interaction between the CCR5 receptor and the HIV-1 gp120 protein This prevents the virus from entering and infecting human cells
Comparison with Similar Compounds
Maraviroc: The parent compound, primarily used in HIV treatment.
4-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with similar structural features.
N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide: Another derivative with potential pharmacological applications.
Uniqueness: 4-BenzyloxyphenylMaraviroc stands out due to its enhanced pharmacological properties, including improved stability and efficacy. The benzyloxy group provides additional sites for chemical modification, allowing for the development of new derivatives with potentially superior therapeutic effects.
Properties
Molecular Formula |
C36H47F2N5O2 |
---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H47F2N5O2/c1-24(2)34-41-40-25(3)43(34)31-21-29-11-12-30(22-31)42(29)20-17-33(39-35(44)28-15-18-36(37,38)19-16-28)27-9-13-32(14-10-27)45-23-26-7-5-4-6-8-26/h4-10,13-14,24,28-31,33H,11-12,15-23H2,1-3H3,(H,39,44) |
InChI Key |
ZVDOVYMVSGQZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)OCC5=CC=CC=C5)NC(=O)C6CCC(CC6)(F)F)C(C)C |
Origin of Product |
United States |
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